molecular formula C15H16N4O2S2 B14805311 N-carbamimidoyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide

N-carbamimidoyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide

Cat. No.: B14805311
M. Wt: 348.4 g/mol
InChI Key: QPQLBWNXLXSAMB-UHFFFAOYSA-N
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Description

N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is a complex organic compound with a unique structure that includes both sulfonamide and benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzylidene intermediate, which is then reacted with the appropriate sulfonamide derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • **N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide
  • **N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide

Uniqueness

N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H16N4O2S2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-[(4-methylsulfanylphenyl)methylideneamino]phenyl]sulfonylguanidine

InChI

InChI=1S/C15H16N4O2S2/c1-22-13-6-2-11(3-7-13)10-18-12-4-8-14(9-5-12)23(20,21)19-15(16)17/h2-10H,1H3,(H4,16,17,19)

InChI Key

QPQLBWNXLXSAMB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N

Origin of Product

United States

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